2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
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Overview
Description
2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic compound that features a pyrimidine ring substituted with a bromophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multiple stepsThe final step involves the etherification of the phenol group with 2-methylprop-2-en-1-ol under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
- 2-[5-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
- 2-[5-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
Uniqueness
The presence of the bromophenyl group in 2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from its chlorinated, fluorinated, and methylated analogs.
Properties
Molecular Formula |
C21H16BrF3N2O2 |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
2-[5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
InChI |
InChI=1S/C21H16BrF3N2O2/c1-12(2)10-29-15-7-8-16(17(28)9-15)19-18(13-3-5-14(22)6-4-13)20(21(23,24)25)27-11-26-19/h3-9,11,28H,1,10H2,2H3 |
InChI Key |
JLTNRHXYTKDARJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC=N2)C(F)(F)F)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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